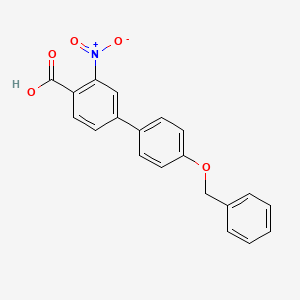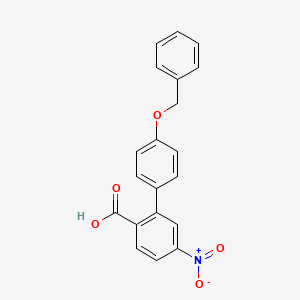
4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid (4-DMSFPB) is a synthetic acid that has been studied for its potential applications in scientific research. It is a white, crystalline, water-soluble compound with a molecular weight of 246.21 g/mol and a melting point of 132-134°C. 4-DMSFPB is an important intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory agents and antineoplastic agents.
Applications De Recherche Scientifique
4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory agents and antineoplastic agents. It is also used in the synthesis of fluorescent probes for imaging living cells. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95% is used as a reactant in the synthesis of organic compounds, such as nitroalkanes and nitrobenzenes.
Mécanisme D'action
4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95% is a synthetic acid that is used as a reagent in the synthesis of various organic compounds. It acts as a catalyst in the reaction, allowing the reactants to react more quickly and efficiently. The acid also helps to reduce the reaction temperature, which makes the reaction more efficient and economical.
Biochemical and Physiological Effects
4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and antineoplastic properties. It has also been shown to have cytotoxic effects on cancer cells, and it has been studied for its potential to prevent the growth of tumors. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95% has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95% in laboratory experiments include its low toxicity, high solubility in water, and low cost. It is also relatively easy to synthesize, and it can be used as a reagent in the synthesis of a wide range of organic compounds. The main limitation of using 4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95% in laboratory experiments is its relatively low yield.
Orientations Futures
The potential future directions for 4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95% include further studies on its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research could be conducted on its potential to modulate the activity of enzymes involved in the metabolism of drugs. Finally, further research could be conducted on its potential to be used as a fluorescent probe for imaging living cells.
Méthodes De Synthèse
4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95% can be produced by reacting 2-naphthol with dimethylsulfamoyl chloride in the presence of an acid catalyst. The reaction is carried out in a polar solvent, such as acetonitrile or dimethylformamide, at a temperature of 80-90°C. After the reaction is complete, the product is isolated by filtration and then purified by recrystallization. The yield of the reaction is typically in the range of 70-80%.
Propriétés
IUPAC Name |
4-[2-(dimethylsulfamoyl)phenyl]-3-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)14-6-4-3-5-12(14)11-8-7-10(15(18)19)9-13(11)16/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXKQFPFNZBUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














